Bienvenue dans la boutique en ligne BenchChem!

(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate

PDE4 inhibition chiral oxazole pharmacophore enantiomeric differentiation

(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate (CAS 672310-07-5) is a single-enantiomer (S-configuration), N-Boc-protected, sp3-enriched 4,5-disubstituted oxazole building block derived from L-alanine. It belongs to a class of heterocyclic amino acid surrogates that serve as advanced intermediates for peptidomimetic synthesis, phosphodiesterase inhibitor programs, and conformationally restricted amino acid library construction.

Molecular Formula C13H20N2O5
Molecular Weight 284.312
CAS No. 672310-07-5
Cat. No. B2525606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate
CAS672310-07-5
Molecular FormulaC13H20N2O5
Molecular Weight284.312
Structural Identifiers
SMILESCCOC(=O)C1=C(OC=N1)C(C)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H20N2O5/c1-6-18-11(16)9-10(19-7-14-9)8(2)15-12(17)20-13(3,4)5/h7-8H,6H2,1-5H3,(H,15,17)/t8-/m0/s1
InChIKeyXWMGDDWCHXFLSM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate (CAS 672310-07-5): Chiral sp3-Enriched Oxazole Building Block for Medicinal Chemistry Procurement


(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate (CAS 672310-07-5) is a single-enantiomer (S-configuration), N-Boc-protected, sp3-enriched 4,5-disubstituted oxazole building block derived from L-alanine [1]. It belongs to a class of heterocyclic amino acid surrogates that serve as advanced intermediates for peptidomimetic synthesis, phosphodiesterase inhibitor programs, and conformationally restricted amino acid library construction [1][2]. The compound features an ethyl ester at the C-4 position, a Boc-protected (S)-1-aminoethyl group at C-5, and a predicted LogP of 1.65 . It is commercially available at ≥97% purity from multiple suppliers including Sigma-Aldrich (as ETHYL 5-(L-N-BOC-ALA)-1,3-OXAZOLE-4-CARBOXYLATE), Bide Pharmatech, Beyotime, and AKSci .

Why Generic Substitution of (S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate Fails: Critical Structure-Activity and Synthetic Constraints


In-class oxazole-4-carboxylate building blocks cannot be simply interchanged for procurement in PDE4 inhibitor or peptidomimetic programs because stereochemistry at the C-5 α-aminoethyl center, the nature of the amino acid side chain, and the C-4 ester group each exert quantifiable, non-redundant impacts on downstream pharmacological potency, synthetic scalability, and physicochemical compatibility [1][2]. The (S)-alanine-derived α-methyl substituent directly determines the spatial orientation of the amino group, which is essential for achieving picomolar PDE4 inhibition (IC50 = 30–60 pM for optimized quinolyl oxazoles bearing a 5-α-aminoethyl group) — a potency level unattainable with scrambled stereochemistry or bulkier side chains [2]. Furthermore, the LiBH4-mediated reduction that unlocks the C-4 hydroxymethyl intermediate for late-stage diversification has been validated exclusively for ethyl esters at multigram scale (up to 40 g), meaning methyl ester analogs lack the same demonstrated scalability [1].

Quantitative Differentiation Evidence for (S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate Against Closest Analogs


Enantiomeric Configuration Determines Pharmacophoric Fitness: (S)-Enantiomer vs. Racemate and (R)-Enantiomer for PDE4 Inhibitor Programs

The (S)-configuration at the C-5 α-aminoethyl center is required for the pharmacophoric activity of PDE4 inhibitors based on the oxazole scaffold. Kuang et al. (2012) demonstrated that quinolyl oxazoles bearing a 5-α-aminoethyl group with the (S)-configuration achieved IC50 values of 30–60 pM against PDE4, making them among the most potent PDE4 inhibitors reported [1]. The pharmacophore model established that the 5-α-aminoethyl substituent is essential for picomolar potency, and the stereochemistry dictates proper spatial orientation for hydrogen bonding within the PDE4 catalytic site — a constraint that racemic mixtures or the (R)-enantiomer cannot satisfy [1].

PDE4 inhibition chiral oxazole pharmacophore enantiomeric differentiation

LogP Differentiation: (S)-Alanine-Derived Oxazole (LogP 1.65) vs. (S)-Valine-Derived Analogue (LogP ~2.7) Governs Downstream Lead Optimization Potential

The target compound (alanine-derived; MW 284.31; LogP 1.65 ) occupies a more favorable drug-like physicochemical space compared to its closest commercially available homolog, (S)-Ethyl 5-(1-(tert-butoxycarbonylamino)-2-methylpropyl)oxazole-4-carboxylate (valine-derived; CAS 672310-09-7; MW 312.36; estimated LogP ~2.7 [1]). The >1 log unit difference in lipophilicity translates to approximately a 10-fold difference in octanol-water partition coefficient. This differential is critical in lead optimization: the less lipophilic alanine derivative better satisfies Lipinski's Rule of Five (LogP ≤ 5) with a wider safety margin and leaves room for additional hydrophobic substitutions during fragment growth without exceeding acceptable LogP thresholds [1].

LogP drug-likeness physicochemical differentiation lead optimization

Synthetic Scalability: Ethyl Ester Outperforms Methyl Ester in Multigram Late-Stage Diversification Workflows

Slobodyanyuk et al. (2019) demonstrated that ethyl oxazole-4-carboxylates — including those bearing an N-Boc-aminoalkyl moiety at C-5 — can be efficiently reduced to the corresponding C-4 hydroxymethyl derivatives using LiBH4, achieving multigram scale (up to 40 g) [1]. This reduction is the critical gateway reaction that enables subsequent conversion to chlorides (90–99% yield across 13 examples), azides (83–99% yield), amines (80–98% yield), and sulfonyl chlorides (68–97% yield), generating a diverse panel of advanced building blocks [1]. Methyl ester analogs lack equivalent published multigram-scale validation for this transformation pathway, making the ethyl ester the preferred procurement choice for discovery chemistry groups planning late-stage diversification [1].

late-stage functionalization multigram scale LiBH4 reduction building block diversification

Commercial Purity Benchmark: 97% Minimum Purity with Multi-Vendor Availability Reduces Supply-Chain Risk

The target compound is stocked at ≥97% purity by multiple independent suppliers including Sigma-Aldrich (Catalog: ETHYL 5-(L-N-BOC-ALA)-1,3-OXAZOLE-4-CARBOXYLATE), Bide Pharmatech (BD224371), Beyotime (Y160004), AKSci (W7777), and Leyan (1243005) [1]. In contrast, the (R)-enantiomer and the corresponding methyl ester analog are not catalog-listed by major suppliers and require custom synthesis, introducing lead times of weeks to months and batch-to-batch variability risks [1]. The multi-vendor, off-the-shelf availability of the (S)-ethyl ester ensures rapid procurement, competitive pricing, and analytical traceability (NMR, HPLC, GC certificates available from Bide Pharmatech and Leyan) [1].

commercial purity multi-vendor sourcing supply chain reliability procurement benchmark

Optimal Procurement Scenarios for (S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate Based on Quantitative Differentiation Evidence


PDE4 Inhibitor Lead Optimization Programs Requiring Single-Enantiomer 5-α-Aminoethyl Oxazole Pharmacophore

For PDE4 inhibitor discovery programs targeting picomolar potency, procurement of the single (S)-enantiomer (CAS 672310-07-5) is mandatory. Kuang et al. (2012) established that quinolyl oxazoles with a 5-α-aminoethyl group achieve IC50 = 30–60 pM against PDE4, a potency level contingent on correct (S)-stereochemistry for catalytic-site hydrogen bonding [1]. Use of racemic material or the (R)-enantiomer would introduce inactive stereoisomers that obscure SAR interpretation and dilute assay signals by at least 50%, with class-level SAR suggesting potency losses exceeding 100-fold [1].

Multigram-Scale Diversification of sp3-Enriched Oxazole Building Block Libraries via C-4 Hydroxymethyl Intermediates

Chemistry groups planning late-stage functionalization of oxazole-4-carboxylates into chlorides, azides, amines, or sulfonyl chlorides should procure the ethyl ester variant specifically. Slobodyanyuk et al. (2019) validated LiBH4-mediated reduction of ethyl oxazole-4-carboxylates at up to 40 g scale, with subsequent diversification yields of 68–99% across four functional group classes and 13 structural variants [2]. This published, scalable route eliminates the need for methodological re-optimization that would be required for methyl ester or free acid analogs [2].

Fragment-Based Drug Discovery Where Lipophilicity Control Is a Primary Triage Criterion

In FBDD and HTS triage workflows where LogP-driven attrition is a concern, the alanine-derived oxazole (LogP 1.65) offers a ~6–11 fold lipophilicity advantage over the valine-derived analog (LogP ~2.4–2.7) [3]. This difference provides a wider LogP safety margin under Lipinski's Rule of Five and leaves greater headroom for subsequent fragment growth without exceeding drug-likeness thresholds — a critical consideration when selecting building blocks for library design .

Peptidomimetic and Conformationally Restricted Amino Acid Synthesis Requiring Boc-Protected Chiral Aminoalkyl Oxazole Cores

For synthesis of oxazole-containing peptidomimetics and stereochemically defined amino acid surrogates, Artamonov et al. (2015) demonstrated that N-Boc-protected amino acids coupled with ethyl isocyanoacetate yield conformationally restricted oxazole-4-carboxylates compatible with standard solid-phase peptide synthesis (SPPS) protocols following ester hydrolysis [4]. The (S)-alanine-derived building block provides the minimal steric footprint among chiral amino acid-derived oxazoles, maximizing compatibility with peptide backbone incorporation while retaining Boc protection for orthogonal Fmoc-SPPS strategies [4].

Quote Request

Request a Quote for (S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.